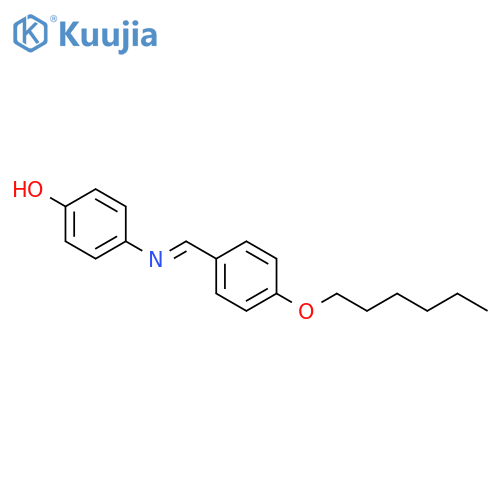

Cas no 50262-77-6 (p-Hexyloxybenzylidene p-Aminophenol)

p-Hexyloxybenzylidene p-Aminophenol 化学的及び物理的性質

名前と識別子

-

- Phenol,4-[[[4-(hexyloxy)phenyl]methylene]amino]-

- 4-[(4-hexoxyphenyl)methylideneamino]phenol

- P-HEXYLOXYBENZYLIDENE P-AMINOPHENOL

- 4-[(1E)-2-(4-hexyloxyphenyl)-1-azavinyl]phenol

- N-(p-Hexoxy benzylidene)-p-aminophenol

- P-HEXYLOXYBENZYLIDENEP-AMINOPHENOL

- SCHEMBL12416638

- JRNVBZKAQTXOMH-HMMYKYKNSA-N

- FT-0676024

- 4-(((E)-[4-(Hexyloxy)phenyl]methylidene)amino)phenol #

- 50262-77-6

- AKOS025116666

- MFCD00043497

- (E)-4-(4-(hexyloxy)benzylideneamino)phenol

- p-Hexyloxybenzylidene p-Aminophenol

-

- MDL: MFCD00043497

- インチ: InChI=1S/C19H23NO2/c1-2-3-4-5-14-22-19-12-6-16(7-13-19)15-20-17-8-10-18(21)11-9-17/h6-13,15,21H,2-5,14H2,1H3

- InChIKey: JRNVBZKAQTXOMH-UHFFFAOYSA-N

- SMILES: CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)O

計算された属性

- 精确分子量: 297.17300

- 同位素质量: 297.172878976g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 22

- 回転可能化学結合数: 8

- 複雑さ: 303

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.8Ų

- Surface Charge: 0

- 互变异构体数量: 2

- XLogP3: 5.2

じっけんとくせい

- PSA: 41.82000

- LogP: 5.10190

p-Hexyloxybenzylidene p-Aminophenol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB357700-2g |

p-Hexyloxybenzylidene p-aminophenol; . |

50262-77-6 | 2g |

€158.20 | 2025-02-21 | ||

| TRC | H298188-40mg |

p-Hexyloxybenzylidene p-Aminophenol |

50262-77-6 | 40mg |

$ 65.00 | 2022-06-04 | ||

| 1PlusChem | 1P00DCJ4-2g |

P-HEXYLOXYBENZYLIDENE P-AMINOPHENOL |

50262-77-6 | 2g |

$127.00 | 2024-05-01 | ||

| 1PlusChem | 1P00DCJ4-2g |

p-Hexyloxybenzylidene p-aminophenol |

50262-77-6 | 2g |

$116.00 | 2025-02-18 | ||

| abcr | AB357700-2 g |

p-Hexyloxybenzylidene p-aminophenol; . |

50262-77-6 | 2g |

€158.20 | 2023-04-26 | ||

| TRC | H298188-20mg |

p-Hexyloxybenzylidene p-Aminophenol |

50262-77-6 | 20mg |

$ 50.00 | 2022-06-04 | ||

| TRC | H298188-200mg |

p-Hexyloxybenzylidene p-Aminophenol |

50262-77-6 | 200mg |

$ 80.00 | 2022-06-04 | ||

| A2B Chem LLC | AG21968-2g |

P-HEXYLOXYBENZYLIDENE P-AMINOPHENOL |

50262-77-6 | 2g |

$118.00 | 2024-04-19 |

p-Hexyloxybenzylidene p-Aminophenol 関連文献

-

1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

p-Hexyloxybenzylidene p-Aminophenolに関する追加情報

Chemical Profile of CAS No 50262-77-6 and p-Hexyloxybenzylidene p-Aminophenol

The compound with the CAS No 50262-77-6 is a specialized organic molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, formally known as p-Hexyloxybenzylidene p-Aminophenol, is a derivative of benzylideneamine, featuring a hexyloxy substituent on the benzene ring and an amino group on the para position of another benzene ring. Its unique structural features make it a versatile intermediate in the synthesis of various bioactive molecules.

p-Hexyloxybenzylidene p-Aminophenol has been extensively studied for its potential applications in photochemical reactions, particularly in the development of fluorescent probes and chromophores. The hexyloxy group enhances the solubility of the molecule in organic solvents, making it suitable for various spectroscopic and photochemical applications. Recent research has highlighted its utility in the synthesis of advanced materials, including liquid crystals and organic semiconductors, where its rigid planar structure contributes to favorable electronic properties.

In pharmaceutical research, p-Hexyloxybenzylidene p-Aminophenol has been explored as a precursor in the development of novel therapeutic agents. Its ability to form stable complexes with metal ions has led to investigations into its role as a chelating agent in targeted drug delivery systems. Studies have demonstrated its potential in enhancing the bioavailability of certain therapeutic molecules by forming stable complexes that protect them from rapid degradation in biological systems.

The compound's reactivity also makes it a valuable tool in synthetic chemistry. It can undergo various functionalization reactions, allowing chemists to modify its structure and tailor its properties for specific applications. For instance, its benzylidene moiety can participate in condensation reactions with aldehydes and ketones, leading to the formation of Schiff bases, which are known for their diverse biological activities. These derivatives have been investigated for their antimicrobial, anti-inflammatory, and antioxidant properties.

Recent advancements in computational chemistry have further expanded the understanding of CAS No 50262-77-6 and p-Hexyloxybenzylidene p-Aminophenol. Molecular modeling studies have revealed insights into its interaction with biological targets, providing a foundation for rational drug design. These studies have shown that the compound can bind to specific proteins and enzymes, modulating their activity and potentially leading to the development of new drugs targeting various diseases.

The hexyloxy group in p-Hexyloxybenzylidene p-Aminophenol also contributes to its stability under various conditions, making it a reliable component in long-term chemical processes. This stability is particularly important in industrial applications where consistent performance is critical. Additionally, its compatibility with green chemistry principles has made it an attractive choice for sustainable chemical synthesis methods that minimize waste and hazardous byproducts.

In conclusion, CAS No 50262-77-6 and p-Hexyloxybenzylidene p-Aminophenol represent a fascinating area of research with broad implications across multiple scientific disciplines. From photochemical applications to pharmaceutical development, this compound offers numerous opportunities for innovation and discovery. As research continues to uncover new applications and refine synthetic methodologies, its importance is likely to grow further.

50262-77-6 (p-Hexyloxybenzylidene p-Aminophenol) Related Products

- 29743-12-2(p-Heptyloxybenzylidene p-butylaniline)

- 29743-09-7(p-Butoxybenzylidene p-Butylaniline)

- 35280-78-5(4'-Hexyloxybenzylidene-4-cyanoaniline)

- 29743-11-1(Benzenamine,4-butyl-N-[[4-(hexyloxy)phenyl]methylene]-, (E)- (9CI))

- 37599-83-0(Benzenamine,N-[(4-butoxyphenyl)methylene]-4-propyl-)

- 17696-60-5(Terephthalbis(p-phenetidine))

- 39777-05-4(Benzenamine,N-[(4-butoxyphenyl)methylene]-4-pentyl-)

- 39777-26-9(Benzenamine,N-[(4-butoxyphenyl)methylene]-4-octyl-)

- 41682-73-9(Benzonitrile,4-[[[4-(octyloxy)phenyl]methylene]amino]-)

- 1955494-28-6(1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride)